molecular formula C16H22N2O5S2 B6468889 3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640873-32-9

3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6468889
CAS No.: 2640873-32-9
M. Wt: 386.5 g/mol
InChI Key: WJLHVRWEYIUXOB-UHFFFAOYSA-N
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Description

The compound “3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene and its derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, for example, is a planar, aromatic system . The tert-butyl group is a bulky, aliphatic substituent, and the sulfonyl and dione groups contain sulfur and oxygen atoms, respectively, which can participate in various types of bonding and interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions . The sulfonyl and dione groups could potentially be involved in nucleophilic substitution or condensation reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might contribute to its aromaticity and stability . The tert-butyl group could affect its solubility in nonpolar solvents, while the sulfonyl and dione groups might enhance its solubility in polar solvents.

Future Directions

The study and development of thiophene derivatives is a topic of ongoing interest in medicinal chemistry . Future research might explore the synthesis of new derivatives, investigate their biological activity, and optimize their properties for specific applications.

Properties

IUPAC Name

3-tert-butyl-8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-11-5-6-12(24-11)25(21,22)17-9-7-16(8-10-17)13(19)18(14(20)23-16)15(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLHVRWEYIUXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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